Product packaging for Xanomeline oxalate(Cat. No.:CAS No. 141064-23-5)

Xanomeline oxalate

Cat. No.: B1662205
CAS No.: 141064-23-5
M. Wt: 371.5 g/mol
InChI Key: ZJOUESNWCLASJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Cholinergic System and Neurotransmission

The cholinergic system is a vital network of nerve cells that utilize the neurotransmitter acetylcholine (B1216132) (ACh) to transmit signals throughout the central and peripheral nervous systems. taylorandfrancis.comlancaster.ac.uk This system plays a crucial role in a wide array of physiological processes, including muscle contraction, autonomic functions, and higher-order cognitive processes. nih.govnumberanalytics.com Cholinergic neurons, the primary producers of acetylcholine, are integral to cortical activation during wakefulness and REM sleep. wikipedia.org The proper functioning of the cholinergic system is essential for maintaining neurological health, and its dysregulation is implicated in various neurological disorders. oup.com

Acetylcholine is a key modulator of synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental mechanism underlying learning and memory. tiktok.comnih.gov It enhances the encoding of new memories by increasing the strength of incoming signals relative to internal feedback within cortical circuits. nih.govresearchgate.net Specifically, acetylcholine has been shown to:

Enhance Long-Term Potentiation (LTP): Acetylcholine facilitates the induction of LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov

Promote Theta Rhythm Oscillations: It contributes to the generation of theta brain waves, which are crucial for the effective encoding of information. nih.gov

Increase Persistent Spiking: Acetylcholine can enhance the sustained firing of individual neurons, a mechanism that may support the active maintenance of new information. nih.gov

The degeneration of cholinergic neurons and the subsequent reduction in acetylcholine levels are associated with cognitive decline in conditions like Alzheimer's disease. nih.govwikipedia.org

Acetylcholine exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic acetylcholine receptors. nih.govnumberanalytics.com This classification is based on their differential sensitivity to the alkaloids nicotine (B1678760) and muscarine. numberanalytics.com

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. nih.govscholarpedia.org When acetylcholine binds to nAChRs, a channel opens, allowing the rapid influx of cations, primarily sodium and in some cases calcium, which leads to depolarization and the generation of an action potential. scholarpedia.orgpharmaguideline.comwikipedia.org These receptors are crucial for fast synaptic transmission. nih.gov

nAChRs are found in the central and peripheral nervous systems, as well as at the neuromuscular junction where they mediate muscle contraction. wikipedia.org In the central nervous system, they are involved in cognitive processes like learning and memory. nih.gov

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs), which means they initiate a slower, more modulatory response through intracellular signaling cascades. researchgate.netwikipedia.org There are five distinct subtypes of mAChRs, designated M1 through M5. mdpi.comnih.gov These subtypes are widely expressed throughout the central and peripheral nervous systems. researchgate.net

Table 1: Classification of Muscarinic Acetylcholine Receptors

SubtypeCoupling ProteinSignaling PathwayGeneral Function
M1 GqActivates Phospholipase CCognitive processes, memory numberanalytics.comijcrt.org
M2 GiInhibits Adenylyl CyclaseHeart rate regulation numberanalytics.comnih.gov
M3 GqActivates Phospholipase CSmooth muscle contraction, glandular secretion numberanalytics.comnih.gov
M4 GiInhibits Adenylyl CyclaseLess well understood, present in CNS ijcrt.org
M5 GqActivates Phospholipase CLess well understood, present in CNS pharmaguideline.com

Data sourced from multiple scientific publications. numberanalytics.compharmaguideline.comijcrt.orgnih.gov

Classification and Distribution of Cholinergic Receptors

Metabotropic Muscarinic Acetylcholine Receptors (mAChRs)
Subtype Expression and Functional Significance in the Central Nervous System (CNS)

The five mAChR subtypes have distinct distributions and functions within the CNS. researchgate.netnih.gov The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins to activate phospholipase C, leading to an increase in intracellular calcium. The even-numbered receptors (M2, M4) couple to Gi/o proteins to inhibit adenylyl cyclase and modulate ion channels.

The M1 muscarinic receptor is the most abundant mAChR subtype in the brain, with high expression levels in the cerebral cortex and hippocampus, areas critical for cognitive functions. nih.govnih.gov The M1 receptor is predominantly coupled to Gq proteins and its activation leads to a signaling cascade that modulates neuronal excitability and synaptic plasticity. wikipedia.orgpatsnap.com

Research has firmly established the critical role of the M1 receptor in learning and memory. pixorize.comamanote.com Studies have shown that activation of M1 receptors can induce long-term potentiation (LTP) in the hippocampus, a key cellular mechanism for memory formation. nih.gov Furthermore, the disruption of M1 receptor function, either through genetic knockout or pharmacological blockade, impairs spatial memory and other cognitive processes. nih.govpnas.org The M1 receptor's high expression in brain regions vital for cognition, combined with its role in modulating synaptic plasticity, underscores its importance as a target for understanding and potentially treating cognitive disorders. patsnap.comyoutube.com

1.1.2.2.1.1. M1 Receptor: Cortical and Hippocampal Expression, Link to Cognitive Function[1][3][4]1.1.2.2.1.2. M4 Receptor: Expression and Role

The M4 muscarinic receptor is prominently expressed in the central nervous system, with high concentrations found in the striatum (caudate nucleus and putamen), nucleus accumbens, prefrontal cortex, and hippocampus. wikipedia.orgresearchgate.net Functioning primarily as an inhibitory autoreceptor, the M4 receptor plays a crucial role in modulating acetylcholine release; its activation leads to a reduction in ACh release in the striatum. wikipedia.orgcas.cz

The M4 receptor also exerts significant regulatory effects on dopaminergic neurotransmission. wikipedia.org Research indicates that activation of M4 receptors in the striatum can inhibit the locomotor stimulation induced by dopamine (B1211576) D1 receptor agonists. wikipedia.org This interaction highlights the M4 receptor's role in motor control. wikipedia.org Furthermore, M4 receptors, along with M1 receptors, are key in the direct cholinergic modulation of excitatory circuits in the hippocampus. cas.cz Given their distribution in brain regions critical for cognition and their interaction with dopamine pathways, M4 receptors are a significant target of investigation for neurological and psychiatric conditions. researchgate.netyoutube.com

1.1.2.2.1.3. M2, M3, and M5 Receptor Expression and Functions

The M2, M3, and M5 muscarinic receptors also have distinct patterns of expression and functional roles within the central and peripheral nervous systems.

M2 Receptor: M2 receptors are widely distributed throughout the brain and are also the predominant subtype in the heart and the smooth muscles of the airway. nih.govwikipedia.org Like the M4 receptor, the M2 receptor functions as an inhibitory autoreceptor, primarily regulating acetylcholine release in the cortex and hippocampus. nih.govwikipedia.org In the heart, activation of M2 receptors leads to a decrease in heart rate. wikipedia.org Within the CNS, M2 receptors are implicated in cognitive functions. nih.gov

M3 Receptor: M3 receptors are located in various peripheral tissues, including smooth muscles, endocrine and exocrine glands, lungs, and the pancreas. wikipedia.orgebi.ac.uk In the central nervous system, they are found in high levels in neuronal cells, often overlapping with M1 and M4 receptor distribution. ebi.ac.uk The primary role of M3 receptors is mediating smooth muscle contraction and stimulating glandular secretions, such as saliva. wikipedia.orgebi.ac.uk They are also expressed on pancreatic beta cells and in brain regions that regulate insulin (B600854) secretion. wikipedia.org

M5 Receptor: The M5 receptor has a more restricted expression pattern in the brain compared to other subtypes, being selectively enriched in the substantia nigra and ventral tegmental area, areas critical for dopamine regulation. nih.govbiorxiv.orgjneurosci.org This localization suggests a key role in modulating dopaminergic transmission. nih.govbiorxiv.org Activation of M5 receptors can potentiate dopamine release. nih.govbiorxiv.org The M5 receptor is coupled to Gq proteins and its stimulation can trigger responses such as phosphoinositide degradation. wikipedia.org

Receptor SubtypePrimary CNS Expression AreasPrimary Function
M2 ReceptorWidespread throughout the brain, including cortex and hippocampus. nih.govInhibitory autoreceptor, regulates ACh release, involved in cognition. nih.govwikipedia.org
M3 ReceptorNeuronal cells (overlapping with M1/M4), hypothalamus. wikipedia.orgebi.ac.ukSmooth muscle contraction, glandular secretion, influences insulin regulation. wikipedia.orgebi.ac.uk
M4 ReceptorStriatum, nucleus accumbens, prefrontal cortex, hippocampus. wikipedia.orgresearchgate.netInhibitory autoreceptor, modulates ACh and dopamine release, motor control. wikipedia.orgcas.cz
M5 ReceptorSubstantia nigra, ventral tegmental area. nih.govbiorxiv.orgModulates and potentiates dopamine release. nih.govbiorxiv.org

Dysfunction of the Cholinergic System in Neurological and Psychiatric Disorders

Alterations in the cholinergic system, including changes in acetylcholine levels or receptor expression and function, are implicated in the pathophysiology of numerous neurological and psychiatric disorders. nih.govresearchgate.net These disturbances can lead to cognitive, behavioral, and motor impairments that characterize these conditions. nih.gov

Cholinergic Deficits in Alzheimer's Disease (AD) and Age-Related Cognitive Decline

A significant loss of cholinergic function is a well-established hallmark of Alzheimer's disease (AD). oup.com The "cholinergic hypothesis" of AD, first proposed in the 1970s, posits that the degeneration of acetylcholine-synthesizing neurons in the basal forebrain and the subsequent reduction of cholinergic transmission to the cortex and hippocampus contribute significantly to the cognitive decline seen in the disease. oup.comoup.comresearchgate.net This loss of cholinergic function correlates with the severity of cognitive dysfunction and the duration of the illness. oup.com

Key findings related to cholinergic deficits in AD include:

Neuronal Loss: One of the earliest pathological events in AD is the degeneration of ACh-synthesizing neurons in the subcortical nuclei of the basal forebrain. oup.com

Receptor Alterations: Amyloid-β, a pathological hallmark of AD, can be toxic to cholinergic receptors. oup.com Nicotinic cholinergic receptor availability declines in healthy aging and more substantially in mild cognitive impairment and early AD, which is associated with memory deficits. oup.com In contrast, some studies report an increase in M2 receptor binding in the frontal and temporal cortex of AD patients. mdpi.com

Cognitive Impact: The cholinergic system is fundamental for memory and attention. oup.comoup.com Pharmacological blockage of muscarinic receptors with agents like scopolamine (B1681570) can impair cognitive function in healthy individuals and worsen symptoms in AD patients, supporting the critical role of this system in cognition. oup.com

Cholinergic Dysregulation in Schizophrenia

Evidence increasingly points to a significant role for cholinergic system dysregulation in the pathophysiology of schizophrenia, contributing to cognitive deficits as well as positive and negative symptoms. nih.govfrontiersin.org Unlike the clear deficit seen in AD, the cholinergic alterations in schizophrenia appear to be more complex, involving an imbalance and dysregulation of both muscarinic and nicotinic receptors. nih.govnih.gov

Key aspects of cholinergic dysregulation in schizophrenia include:

Receptor Alterations: Post-mortem and neuroimaging studies have revealed widespread decreases in both muscarinic and nicotinic receptor levels in individuals with schizophrenia. frontiersin.orgresearchgate.net Meta-analyses show significant reductions in M1/M4 muscarinic receptors in the striatum, hippocampus, and fronto-cingulate cortex. researchgate.net Some research also indicates the presence of antibodies against muscarinic receptors in some patients. karger.com

Symptom Correlation: These alterations in cholinergic neurotransmission have been associated with cognitive impairments, as well as positive and negative symptoms of the disorder. frontiersin.org The cholinergic system's role in attention, learning, and memory makes its dysfunction a key contributor to the cognitive impairment associated with schizophrenia. researchgate.net

Interaction with Dopamine: The cholinergic and dopaminergic systems are intricately linked. frontiersin.org It is suggested that hyperactivity of the dopaminergic system in schizophrenia could be secondary to the downregulation of muscarinic cholinergic neurotransmission. karger.com M1 and M4 receptors, in particular, modulate dopamine release in striatal areas associated with psychosis. youtube.com

DisorderNature of Cholinergic DysfunctionKey Brain Regions AffectedAssociated Symptoms
Alzheimer's DiseaseDegeneration of cholinergic neurons, reduced ACh levels, altered receptor availability. oup.comoup.comneurotorium.orgBasal forebrain, cortex, hippocampus. oup.comoup.comCognitive decline, memory loss, behavioral and psychological symptoms. mdpi.comoup.com
SchizophreniaWidespread decrease in muscarinic (M1/M4) and nicotinic receptor levels; system imbalance. frontiersin.orgresearchgate.netStriatum, hippocampus, prefrontal cortex. researchgate.netresearchgate.netCognitive impairments, positive and negative symptoms. researchgate.netfrontiersin.org

Other Neurological Conditions with Cholinergic System Involvement

Dysfunction of the cholinergic system is a feature of several other neurodegenerative and neurological conditions beyond AD and schizophrenia. nih.govnih.gov

Parkinson's Disease (PD): While primarily known as a dopaminergic disorder, cholinergic dysfunction plays a significant role in both the motor and non-motor symptoms of PD. numberanalytics.comnih.gov Cholinergic interneurons in the striatum are involved in motor control, and their dysfunction contributes to motor symptoms. numberanalytics.com Furthermore, cholinergic deficits are associated with the cognitive impairment and dementia that can develop in PD. numberanalytics.com

Lewy Body Dementia (LBD): Patients with LBD often experience significant cholinergic deficits, which are linked to cognitive fluctuations, visual hallucinations, and visuospatial impairment. mdpi.comnih.gov Studies have noted increased M1 and M4 receptor subtype binding in the occipital lobe of LBD patients, a mechanism thought to be involved in visual hallucinations. mdpi.com

Huntington's Disease (HD): Research on post-mortem tissue from HD patients indicates a defect in cholinergic neurons specifically within the striatum. researchgate.net These alterations in striatal cholinergic neurons are believed to significantly affect the function of other neuronal populations, thereby contributing to the motor and cognitive dysfunctions characteristic of Huntington's disease. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N3O5S B1662205 Xanomeline oxalate CAS No. 141064-23-5

Properties

IUPAC Name

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOUESNWCLASJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596482
Record name Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141064-23-5
Record name Xanomeline oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANOMELINE OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Xanomeline Oxalate: a Muscarinic Receptor Agonist

Pharmacological Profile of Xanomeline (B1663083) Oxalate (B1200264)

Xanomeline is characterized as a functionally selective muscarinic agonist, primarily targeting the M1 and M4 receptor subtypes. nih.govnih.gov While it binds with high affinity to all five muscarinic receptor subtypes (M1-M5), its functional output, or efficacy, is most pronounced at the M1 and M4 receptors. nih.govwustl.edu This functional selectivity is a key aspect of its profile, distinguishing it from non-selective muscarinic agonists. documentsdelivered.com The compound also exhibits interactions with certain serotonin (B10506) receptors. nih.govnih.gov

Muscarinic Receptor Binding Affinity and Selectivity

Radioligand binding studies have confirmed that xanomeline has a substantial affinity for all five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5). nih.govnih.gov Despite being functionally selective, it does not achieve this through highly selective binding affinity alone. nih.govwustl.edu For instance, in rat brain homogenates, xanomeline demonstrated high affinity, inhibiting the binding of [3H]-pirenzepine and [3H]-oxotremorine-M with Ki values of 7 nM and 3 nM, respectively. medchemexpress.com However, its preference for M1/M4 receptors is more a function of its activity post-binding than its initial binding strength. nih.govwustl.edu Studies have shown it has a high affinity for M1 and M4 receptors, with Ki values in the low nanomolar range, compared to slightly higher Ki values for M2, M3, and M5 receptors. dovepress.com

Interactive Table: Xanomeline Binding Affinity (Ki) at Muscarinic Receptors

Receptor Subtype Binding Affinity (Ki)
M1 Low teen nM range dovepress.com
M2 30s or higher nM range dovepress.com
M3 30s or higher nM range dovepress.com
M4 Low teen nM range dovepress.com
M5 30s or higher nM range dovepress.com
M1 Receptor Agonism: Potency and Functional Activity

Xanomeline acts as a potent agonist at the M1 muscarinic receptor. immune-system-research.comdocumentsdelivered.com Its functional activity at this receptor subtype has been demonstrated through various assays, including the stimulation of phosphoinositide (PI) hydrolysis. medchemexpress.com In cells engineered to express M1 receptors, xanomeline was shown to increase phospholipid hydrolysis to a level comparable to the non-selective agonist carbachol. documentsdelivered.com It has a reported EC50 value of 0.3 nM at M1 receptors, indicating high potency. utechproducts.com Furthermore, xanomeline exhibits a prolonged engagement with the M1 receptor, leading to persistent receptor activation. immune-system-research.com This sustained activity is characterized by a durable suppression of the M-current, a key neuronal ion channel regulated by M1 receptors. immune-system-research.com

M4 Receptor Agonism: Potency and Functional Activity

Alongside its M1 activity, xanomeline is a potent agonist at the M4 muscarinic receptor. immune-system-research.comnih.gov This dual M1/M4 agonism is a defining feature of its pharmacological profile. nih.govbiorxiv.org The potency of xanomeline at the M4 receptor is significant, with a reported EC50 value of 52 nM. utechproducts.com Functional studies have shown that its activity at M4 receptors may contribute to its effects on dopamine (B1211576) systems. nih.gov Recent research has also delved into the specifics of its signaling at the M4 receptor, revealing a biased agonism profile. nih.gov

Functional Bias and Efficacy-Driven Selectivity

A critical aspect of xanomeline's pharmacology is its efficacy-driven selectivity. wustl.edu This phenomenon describes how a ligand, despite binding with similar affinity to multiple receptor subtypes, can stimulate a stronger functional response at a target receptor compared to closely related ones. wustl.edu Atomic-level simulations have revealed that while xanomeline's binding mode is similar across different muscarinic receptors in their inactive states, it differs significantly when the receptors are in their active states. wustl.edu This divergence in the active-state binding pose leads to different effects on the stability of the active state, which in turn drives its functional selectivity for M1 and M4 receptors. wustl.edu

This is also an example of biased agonism, where the compound activates specific downstream signaling pathways over others. At the M4 receptor, xanomeline was found to be biased away from ERK1/2 phosphorylation and calcium mobilization when compared to its activation of the Gαi2 protein pathway. nih.gov This nuanced mechanism suggests that xanomeline's therapeutic effects may be linked to its ability to selectively engage particular signaling cascades. wustl.edunih.gov

Activity at Other Muscarinic Subtypes (M2, M3, M5)

Xanomeline demonstrates varied and generally weaker activity at the M2, M3, and M5 muscarinic receptors compared to M1 and M4. nih.gov At the M2 receptor, it behaves as a partial agonist and has a lower potency, with a reported EC50 of 92.5 nM. nih.govutechproducts.com Studies in guinea pig atria, a tissue rich in M2 receptors, found a low affinity for this subtype. documentsdelivered.com Similarly, its potency at the M3 receptor is lower (EC50 of 5 nM), and it acts as a weak partial agonist in tissues like the guinea pig ileum. documentsdelivered.comutechproducts.com For the M5 receptor, xanomeline has an EC50 of 42 nM. utechproducts.com Research has shown that the wash-resistant binding of xanomeline to the M5 receptor results in persistent antagonism of the receptor's function. semanticscholar.org

Interactive Table: Xanomeline Potency (EC50) at Muscarinic Receptors

Receptor Subtype Potency (EC50) in nM
M1 0.3 utechproducts.com
M2 92.5 utechproducts.com
M3 5 utechproducts.com
M4 52 utechproducts.com
M5 42 utechproducts.com

Orthosteric and Allosteric Binding Mechanisms

Xanomeline demonstrates a sophisticated binding mechanism that distinguishes it from many other muscarinic agonists. It engages with muscarinic receptors through both orthosteric and allosteric interactions. nih.gov The orthosteric site is the primary, highly conserved binding location for the endogenous neurotransmitter, acetylcholine (B1216132). Xanomeline binds to this site, initiating its agonist activity. patsnap.com

Wash-Resistant Binding and Persistent Receptor Modulation

A hallmark of xanomeline's pharmacology is its wash-resistant binding, a phenomenon that leads to persistent receptor modulation. nih.govnih.gov Unlike classical agonists that dissociate rapidly from the receptor, a significant portion of xanomeline remains bound even after extensive washing procedures in experimental settings. nih.gov This persistent binding is initiated rapidly upon exposure to the drug and is remarkably durable, with studies on the M1 receptor showing a dissociation half-life of over 30 hours. nih.gov

This wash-resistant interaction is a direct consequence of its binding to the allosteric site, which serves to anchor the molecule to the receptor. nih.gov While anchored, xanomeline's active component can continue to interact with the orthosteric site, leading to sustained receptor activation long after the free drug has been cleared. nih.gov This prolonged engagement results in long-term modulation of the receptor's state and function. nih.govnih.gov The kinetics of this persistent binding can vary between receptor subtypes; for instance, the formation of the wash-resistant state is markedly slower at M2 receptors compared to M1 receptors. nih.gov

Mechanism of Action at the Cellular and Molecular Level

Xanomeline's activity at the receptor level translates into a cascade of intracellular signaling events, primarily driven by its functional selectivity for M1 and M4 receptors. nih.gov

Stimulation of Phosphoinositide (PI) Hydrolysis

Activation of the M1 muscarinic receptor is intrinsically linked to the phosphoinositide (PI) second messenger system. nih.govmedchemexpress.cn M1 receptors are coupled to Gq/G11 proteins, which, when activated, stimulate the enzyme phospholipase C. nih.govnih.gov Xanomeline has been shown to be a robust stimulator of in vivo PI hydrolysis. nih.govmedchemexpress.cn This process begins with the activation of phospholipase C, which then catalyzes the hydrolysis of a membrane lipid called phosphatidylinositol 4,5-bisphosphate (PIP2). patsnap.com This reaction yields two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com The generation of these molecules is a critical step in the signal transduction pathway that underlies many of the cellular responses to M1 receptor activation, including the modulation of synaptic plasticity and cognitive enhancement. patsnap.com

Modulation of Intracellular Signaling Cascades

The activation of G-proteins by xanomeline initiates a complex network of downstream intracellular signaling cascades that ultimately dictate the cellular response.

The M1, M3, and M5 muscarinic receptor subtypes mediate their primary effects by coupling to the Gq/G11 family of heterotrimeric G-proteins. nih.govnih.gov Xanomeline's agonism at the M1 receptor triggers a conformational change in the receptor, which facilitates its interaction with and activation of Gq/G11 proteins. nih.govpatsnap.com This activation is a pivotal step, as the G-protein then initiates the downstream signaling cascade, most notably the activation of phospholipase C and the subsequent PI hydrolysis pathway. nih.govpatsnap.com Xanomeline acts as a potent, fast-acting full agonist in stimulating G-protein binding at M1 receptors. nih.gov

While direct, extensive studies on xanomeline's modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway are not broadly detailed in the provided context, this pathway is a known downstream effector of Gq/G11-coupled receptor activation. The activation of phospholipase C and the subsequent increase in intracellular calcium and diacylglycerol can lead to the activation of the MAPK/ERK signaling cascade. This pathway is critically involved in regulating long-term cellular processes such as gene expression, cell growth, and neuroplasticity. The robust activation of the Gq/PLC pathway by xanomeline suggests a likely modulation of the MAPK/ERK pathway as a downstream consequence.

Effects on Neural Cell Proliferation and Survival

Xanomeline has demonstrated significant neuroprotective properties, primarily concerning the survival of neural cells under conditions of stress, such as oxygen-glucose deprivation (OGD), which is a model for ischemia-induced injury. nih.govnih.gov Research indicates that xanomeline treatment can mitigate cellular damage and promote the viability of cortical neurons. nih.gov

Studies on primary rat neuronal cells exposed to OGD have shown that pretreatment with xanomeline leads to an increased viability of isolated cortical neurons. nih.gov In these experimental models, xanomeline was found to significantly inhibit the release of lactate (B86563) dehydrogenase (LDH), a marker of cell injury, from cortical neurons exposed to OGD. nih.gov This suggests a protective effect against OGD-induced injury. nih.gov

The neuroprotective effects of xanomeline appear to be mediated through the inhibition of apoptosis (programmed cell death). nih.govnih.gov In cortical neuronal cells subjected to OGD, xanomeline pretreatment dramatically inhibited apoptosis. nih.gov The mechanism behind this anti-apoptotic effect involves the modulation of several key proteins. Xanomeline treatment has been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and to upregulate Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and apoptosis. nih.gov Furthermore, xanomeline has been observed to increase the phosphorylation of Akt, a protein kinase that plays a crucial role in promoting cell survival. nih.gov

In addition to inhibiting apoptosis, xanomeline also appears to reduce oxidative stress, a key contributor to neuronal damage during ischemia. nih.gov Studies have shown that xanomeline can reduce the production of reactive oxygen species (ROS) in cortical neurons exposed to OGD. nih.gov

Effects of Xanomeline on Neural Cell Survival Under Oxygen-Glucose Deprivation (OGD)
ParameterEffect of Xanomeline TreatmentReference
Cell ViabilityIncreased nih.gov
Lactate Dehydrogenase (LDH) ReleaseDecreased nih.gov
ApoptosisInhibited nih.govnih.gov
Reactive Oxygen Species (ROS) ProductionReduced nih.gov
Bcl-2 ExpressionIncreased nih.gov
PARP ExpressionIncreased nih.gov
Akt PhosphorylationIncreased nih.gov
Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression

Currently, there is limited direct scientific evidence available that specifically details the influence of xanomeline oxalate on the expression of Brain-Derived Neurotrophic Factor (BDNF). While some studies have noted that xanomeline increases the expression of immediate early genes such as c-fos and zif/268, its specific impact on BDNF remains an area for further investigation. nih.gov

Impact on Neuronal Excitability and Presynaptic Neurotransmitter Release

Xanomeline, as a muscarinic acetylcholine receptor agonist with preference for M1 and M4 subtypes, significantly impacts neuronal excitability and the release of various neurotransmitters. wikipedia.orgresearchgate.net Its mechanism of action involves the modulation of key neural circuits, particularly those involving dopamine and acetylcholine. hcplive.com

Xanomeline has a notable effect on presynaptic neurotransmitter release, particularly dopamine. nih.govresearchgate.net Research has demonstrated that xanomeline can increase the extracellular levels of dopamine in the prefrontal cortex and nucleus accumbens. nih.gov This effect is thought to be mediated by the activation of M1 and M4 receptors, which indirectly modulate dopaminergic pathways. researchgate.nethcplive.com Interestingly, xanomeline has been shown to selectively inhibit the firing of A10 dopamine cells, which are part of the mesolimbic pathway, but not A9 dopamine cells in the nigrostriatal pathway. researchgate.net This selective action on different dopamine neuron populations highlights the complexity of its modulatory effects.

Moreover, xanomeline has been found to restore endogenous nicotinic acetylcholine receptor signaling in the prefrontal cortex of older mice, suggesting it can enhance cholinergic neurotransmission. nih.gov This restoration of nicotinic signaling is dependent on muscarinic receptor activation and protein kinase C. nih.gov

Impact of Xanomeline on Neuronal Excitability and Neurotransmitter Release
Area of ImpactSpecific Effect of XanomelineReference
Neuronal ExcitabilityInduces widespread BOLD signal increases nih.goviu.edu
Decreases high-frequency qEEG spectral activity nih.goviu.edu
Increases wakefulness nih.gov
Presynaptic Neurotransmitter ReleaseIncreases extracellular dopamine in prefrontal cortex and nucleus accumbens nih.gov
Inhibits firing of A10 dopamine cells researchgate.net
Restores endogenous nicotinic acetylcholine receptor signaling nih.gov

Preclinical Research on Xanomeline Oxalate

In Vivo Animal Models

Models of Cognitive Dysfunction

Xanomeline's potential to address cognitive deficits has been a primary focus of preclinical research, stemming from the known role of the cholinergic system in cognitive processes like memory and attention. nih.gov

Studies in aged rodents, which naturally exhibit certain cognitive declines, have been employed to investigate the memory-enhancing properties of xanomeline (B1663083) and its derivatives.

Contextual fear conditioning and passive avoidance tasks are behavioral paradigms used to assess aversively motivated learning and memory. In contextual fear conditioning, an animal learns to associate a specific environment with an aversive stimulus, subsequently showing a fear response (like freezing) when returned to that context. nih.gov The passive avoidance task requires an animal to suppress its innate tendency to enter a dark compartment to avoid an aversive stimulus it previously received there. nih.gov

Preclinical studies have demonstrated that xanomeline can attenuate memory deficits in these types of tasks. youtube.com For instance, it was shown to reverse memory impairments induced by the muscarinic antagonist trihexyphenidyl (B89730) in a passive avoidance test in mice. youtube.com Furthermore, research comparing xanomeline to its novel derivative, EUK1001, in aged mice found that both compounds led to better performance in contextual fear conditioning and passive avoidance tests compared to vehicle-treated controls. tocris.com This suggests that agonism at M1/M4 receptors can improve performance in memory tasks that are dependent on the hippocampus and amygdala.

Table 1: Effects of Xanomeline and Related Compounds on Aversively Motivated Memory Tasks in Rodents This table is interactive. You can sort and filter the data.

Compound Model Behavioral Task Key Finding Reference
Xanomeline Aged Mice Passive Avoidance Improved performance compared to vehicle-treated controls. tocris.com
Xanomeline Mice Passive Avoidance Attenuated memory deficits induced by trihexyphenidyl. youtube.com
EUK1001 Aged Mice Contextual Fear Conditioning Exhibited better performance compared to vehicle-treated controls. tocris.com

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a widely studied cellular mechanism underlying learning and memory. The hippocampus is a critical brain region for memory formation where LTP is robustly studied.

Research into xanomeline's mechanisms has explored its impact on hippocampal synaptic plasticity. Studies on the xanomeline derivative EUK1001 in aged mice revealed that it enhances hippocampal synaptic plasticity. tocris.com Electrophysiological recordings from hippocampal slices showed that theta-burst stimulation (TBS) induced a significantly larger LTP in brain slices perfused with EUK1001. tocris.com This enhancement was blocked by the selective M1 antagonist pirenzepine, indicating that the effect on synaptic plasticity is mediated via the activation of M1 muscarinic acetylcholine (B1216132) receptors. tocris.com Another study found that EUK1001 could directly induce LTP in hippocampus slices from aged mice, further supporting its role in improving age-related cognitive deficits.

Table 2: Effects of Xanomeline Derivative on Hippocampal Long-Term Potentiation (LTP) This table is interactive. You can sort and filter the data.

Compound Preparation Method Effect on LTP Receptor Mediation Reference
EUK1001 Hippocampal Slices (Aged Mice) Theta-Burst Stimulation (TBS) Significantly larger LTP induction. Blocked by M1 antagonist (pirenzepine). tocris.com

The cholinergic system is integral to regulating attentional processes. nih.gov A study investigating the effects of xanomeline administration on sustained attention in rats found that M1/M4 agonism by xanomeline did not improve performance as anticipated. nih.gov In fact, some measures of sustained attention reflected poorer performance. nih.gov The study suggested that the observed effects might be related to the agonism of the M4 receptor, which could have a significant impact on motivation and movement during the attentional testing, potentially masking any benefits from M1 agonism. nih.gov

Adult hippocampal neurogenesis, the generation of new neurons in the dentate gyrus, is a process linked to hippocampal function and is considered a potential target for treating cognitive deficits. youtube.com While direct studies on xanomeline's effect on neurogenesis are not prominent, research on its novel derivative, EUK1001, has provided some insight. A study showed that EUK1001 may promote hippocampal cell proliferation, suggesting a potential role in adult neurogenesis. tocris.com The authors posited that this effect could be mediated through M1/M4 receptor stimulation. tocris.com

Memory Enhancement in Rodents (e.g., Aged Mice)

Models of Psychosis/Antipsychotic Activity

Xanomeline has demonstrated an antipsychotic-like profile in various preclinical models, which is thought to be mediated by its action at M1 and M4 receptors, independent of direct dopamine (B1211576) D2 receptor blockade. nih.gov This activity aligns with the known interactions between the brain's cholinergic and dopaminergic systems. nih.govyoutube.com

Preclinical research shows that xanomeline produces behavioral responses in rodents that are similar to those seen after treatment with established antipsychotic drugs. For instance, it has been shown to block dopamine agonist-induced behaviors, such as turning in rats with unilateral 6-hydroxydopamine lesions and apomorphine-induced climbing in mice. Xanomeline also inhibited conditioned avoidance responding in rats, a standard test for antipsychotic activity.

Electrophysiological studies in rats revealed that xanomeline selectively inhibits the firing of A10 (mesolimbic) dopamine cells but not A9 (nigrostriatal) dopamine cells. youtube.com This selective inhibition of the mesolimbic pathway, which is implicated in psychosis, without affecting the nigrostriatal pathway, which is involved in motor control, suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects. youtube.com Further studies using pharmacological fMRI (phMRI) in mice showed that xanomeline could attenuate the cortico-limbic response induced by the NMDA-receptor antagonist phencyclidine (PCP), a model used to simulate psychosis-like states.

Table 3: Antipsychotic-Like Activity of Xanomeline in Preclinical Models This table is interactive. You can sort and filter the data.

Model Type Specific Model Key Finding Reference
Dopamine Agonist-Induced Behavior Apomorphine-induced climbing (mice) Blocked the behavior.
Dopamine Agonist-Induced Behavior Unilateral 6-OHDA lesion-induced turning (rats) Blocked the behavior.
Conditioned Avoidance Conditioned Avoidance Response (rats) Inhibited responding, similar to atypical antipsychotics.
Electrophysiology Dopamine Neuron Firing (rats) Selectively inhibited firing of mesolimbic (A10) vs. nigrostriatal (A9) dopamine cells. youtube.com
Pharmacologically-Induced Hyperactivity Amphetamine-induced hyperlocomotion (mice) Inhibited the behavior.
Pharmacologically-Induced Hyperactivity Phencyclidine (PCP)-induced hyperlocomotion (mice) Inhibited the behavior.

Table of Mentioned Compounds

Compound Name
6-hydroxydopamine
Apomorphine (B128758)
EUK1001 (3-[3-(3-florophenyl-2-propyn-1-ylthio)-1, 2, 5-thiadiazol-4-yl]-1, 2, 5, 6-tetrahydro-1-methylpyridine oxalate)
Haloperidol (B65202)
Ketamine
Olanzapine
Phencyclidine (PCP)
Pirenzepine
Scopolamine (B1681570)
Trihexyphenidyl
Trospium (B1681596)
Antipsychotic-like Activities in Rats and Cebus Monkeys

Xanomeline, a muscarinic M1/M4 preferring receptor agonist, has demonstrated a pharmacological profile in preclinical studies that suggests potential antipsychotic efficacy. nih.gov In rodent models, its activity has been compared to that of established antipsychotic drugs. nih.gov Studies in rats have shown that xanomeline inhibits conditioned avoidance responding, a classic test for antipsychotic activity. nih.gov Furthermore, it effectively blocked dopamine agonist-induced turning in rats with unilateral 6-hydroxydopamine lesions and apomorphine-induced climbing in mice. nih.gov Notably, unlike the typical antipsychotic haloperidol, xanomeline did not induce catalepsy in rats, suggesting a lower risk of extrapyramidal side effects. nih.gov The antipsychotic-like effects of xanomeline in these models were blocked by the muscarinic receptor antagonist scopolamine, confirming the involvement of the cholinergic system. nih.gov

Research in nonhuman primates has further substantiated these findings. In drug-naive Cebus apella monkeys, xanomeline was shown to inhibit motor unrest, stereotypies, and arousal induced by D-amphetamine. nih.govku.dk It also antagonized stereotypies and arousal caused by apomorphine in this species. nih.govku.dk These effects are indicative of functional dopamine antagonism, a key characteristic of many antipsychotic agents, despite xanomeline having little to no direct affinity for dopamine receptors. nih.govresearchgate.net Importantly, at doses effective in these behavioral models (0.5-3 mg/kg), xanomeline did not induce extrapyramidal side effects, even in monkeys sensitized to these effects. nih.govresearchgate.net

Modulation of Dopaminergic and Glutamatergic Circuits

Xanomeline exerts its effects through the modulation of key neurotransmitter systems implicated in psychosis, namely the dopaminergic and glutamatergic circuits. Dopamine is a crucial neuromodulator that regulates glutamatergic inputs, particularly in the striatum. nih.gov An imbalance in these systems is a feature of several neuropsychiatric disorders. nih.gov

Preclinical studies have shown that xanomeline can modulate these pathways. In rats, xanomeline was found to increase extracellular dopamine levels in the prefrontal cortex and nucleus accumbens, but not in the striatum. nih.gov This regional selectivity is similar to the effects observed with atypical antipsychotics like clozapine (B1669256) and olanzapine. nih.gov Electrophysiological studies in rats demonstrated that both acute and chronic administration of xanomeline inhibited the firing of A10 dopamine cells, which project to limbic areas, but not A9 cells in the substantia nigra. nih.govresearchgate.net This selective inhibition of the mesolimbic dopamine pathway is thought to contribute to its antipsychotic effects without causing motor side effects. researchgate.net

Furthermore, xanomeline influences glutamatergic signaling. Research using pharmacological functional magnetic resonance imaging (phMRI) in mice showed that xanomeline administration led to widespread BOLD (blood-oxygen-level-dependent) signal increases, consistent with a cholinergic stimulant effect. biorxiv.org It also robustly attenuated the cortico-limbic phMRI response elicited by NMDA-receptor antagonists, indicating a modulatory effect on an aberrant glutamatergic state. biorxiv.org Dopamine itself modulates glutamatergic transmission by affecting both AMPA and NMDA receptors. nih.gov The ability of xanomeline to influence both dopaminergic and glutamatergic systems underscores its complex mechanism of action. nih.govbiorxiv.org

Reversal of Apomorphine-Induced Disruption of Prepulse Inhibition (PPI)

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus. It is a measure of sensorimotor gating, a process that is deficient in disorders like schizophrenia. nih.gov The disruption of PPI by the dopamine agonist apomorphine is a widely used animal model to screen for antipsychotic properties. nih.govnih.govdntb.gov.ua

Xanomeline has been shown to effectively reverse the deficits in PPI caused by apomorphine in rats. nih.govnih.gov In these studies, while apomorphine significantly reduced the percentage of PPI, pretreatment with xanomeline dose-dependently restored normal PPI. nih.govresearchgate.net This effect is comparable to that produced by D2-like dopamine receptor antagonists such as haloperidol and olanzapine. nih.gov Interestingly, unlike xanomeline, the non-selective muscarinic agonist pilocarpine (B147212) did not reverse the apomorphine-induced disruption and, like the antagonist scopolamine, could even disrupt PPI on its own. nih.gov This highlights the specific nature of xanomeline's action on muscarinic receptors in modulating this sensorimotor gating process. nih.govnih.gov

CompoundEffect on its OwnEffect on Apomorphine-Induced PPI DisruptionReference
XanomelineNo effect on PPIDose-dependently reversed the disruption nih.gov
HaloperidolNo effect on PPIReversed the disruption nih.govnih.gov
PilocarpineDisrupted PPIDid not reverse the disruption nih.gov
ScopolamineDisrupted PPINot Applicable nih.govnih.gov
Interaction with NMDAR Antagonists (PCP, Ketamine)

N-methyl-D-aspartate receptor (NMDAR) antagonists, such as phencyclidine (PCP) and ketamine, are used to model a hypoglutamatergic state thought to be relevant to schizophrenia. biorxiv.orgnih.gov These agents can induce psychosis-like symptoms and cognitive deficits. biorxiv.org

Xanomeline has demonstrated the ability to counteract the effects of these NMDAR antagonists. In a study using phMRI in mice, pretreatment with xanomeline robustly attenuated the cortico-limbic phMRI signal increases induced by both PCP and ketamine. biorxiv.org It also reversed the functional and connectivity changes in the brain caused by these antagonists. biorxiv.org Specifically, ketamine is known to increase high-frequency EEG oscillations (gamma and high-frequency oscillation range), and xanomeline pretreatment was found to reduce this effect in rats. biorxiv.org This suggests that xanomeline can modulate the aberrant glutamatergic state induced by NMDAR blockade. biorxiv.org While ketamine and PCP are primarily known as NMDAR antagonists, they also have direct effects on other receptors, including dopamine D2 and serotonin (B10506) 5-HT2 receptors, which complicates the interpretation of these models. nih.govscilit.com Nevertheless, the ability of xanomeline to reverse the effects of these agents provides strong evidence for its potential utility in conditions involving glutamatergic dysfunction. biorxiv.org

Inflammation Models

Suppression of Pro-Inflammatory Cytokine Responses

Emerging evidence implicates inflammation and elevated levels of pro-inflammatory cytokines in the pathophysiology of certain neuropsychiatric conditions. Xanomeline has demonstrated significant anti-inflammatory properties in preclinical models. nih.govnih.govfrontiersin.org In studies of lethal murine endotoxemia, a model of severe systemic inflammation, peripheral administration of xanomeline significantly suppressed serum and splenic levels of the pro-inflammatory cytokine Tumor Necrosis Factor (TNF). nih.govnih.gov This suppression of the cytokine response was associated with the alleviation of sickness behavior and a significant improvement in survival rates. nih.govnih.gov The anti-inflammatory effects were shown to be mediated through brain muscarinic acetylcholine receptors (mAChRs), as pharmacological blockade of these receptors inhibited the effect. frontiersin.org

Cholinergic Anti-Inflammatory Pathway Activation

The anti-inflammatory effects of xanomeline are mediated through the activation of the cholinergic anti-inflammatory pathway. nih.gov This pathway is a neural reflex circuit where the brain, upon sensing inflammation, signals through the vagus nerve to suppress peripheral cytokine production, particularly in the spleen. nih.govfrontiersin.org

Studies have shown that the ability of xanomeline to suppress splenic TNF levels is dependent on intact neural signaling. nih.gov The anti-inflammatory effects of peripherally administered xanomeline were significantly reduced by both cervical vagotomy (cutting the vagus nerve) and splenic nerve transection. nih.gov These findings indicate that xanomeline acts as a brain activator of this pathway; it stimulates central M1 mAChRs, which in turn initiates a signal that travels down the vagus and splenic nerves to dampen the inflammatory response in the spleen. nih.govnih.gov This mechanism highlights a link between central cholinergic stimulation and peripheral immune regulation.

Experimental ConditionEffect of XanomelineMediating FactorsReference
Murine EndotoxemiaSuppressed serum and splenic TNF levelsBrain mAChRs, Vagus Nerve, Splenic Nerve nih.govnih.gov
Severe Sepsis (preclinical)Significantly improved survivalNot explicitly detailed but presumed to be the Cholinergic Anti-Inflammatory Pathway nih.gov
Endotoxemia with VagotomyAttenuated suppression of splenic TNFDemonstrates requirement of intact vagus nerve signaling nih.gov
Improvement of Survival in Lethal Inflammation

Xanomeline has demonstrated protective effects in preclinical models of severe inflammation. nih.govnih.gov In studies involving lethal murine endotoxemia, the intraperitoneal administration of xanomeline led to a significant increase in survival. nih.gov This effect was accompanied by a notable suppression of serum and splenic levels of pro-inflammatory cytokines like TNF. nih.govfrontiersin.org The anti-inflammatory efficacy of a single xanomeline administration was observed to last for at least 20 hours. nih.gov

The mechanism behind this improved survival is linked to the compound's influence on neural signaling pathways that regulate immunity. nih.govnih.gov The anti-inflammatory effects of xanomeline are mediated by brain muscarinic acetylcholine receptors (mAChRs) and depend on intact vagus and splenic nerve signaling. nih.govnih.gov These findings suggest that xanomeline's ability to modulate the body's immune response through a brain-to-spleen neural circuit contributes to its survival-enhancing effects during lethal inflammation. nih.gov Research has also shown that xanomeline can improve survival in preclinical models of severe sepsis, a condition characterized by dysregulated immune responses. nih.govnih.gov

Models of Substance Use Disorders

Xanomeline has been shown to reduce the reinforcing effects of cocaine in preclinical choice models. biorxiv.org In studies where rats could choose between self-administering intravenous cocaine or receiving a food reinforcer, pretreatment with xanomeline dose-dependently decreased the choice for cocaine. nih.govnih.govresearchgate.net This shift in behavior resulted in a reallocation of effort towards the food-reinforced option. nih.govnih.govresearchgate.net

The effect of xanomeline on cocaine choice was characterized by a rightward shift in the cocaine dose-effect curve, indicating that a higher dose of cocaine was required to achieve the same level of self-administration as in the baseline condition. nih.govnih.govresearchgate.net Notably, the effects of repeated xanomeline administration appeared to grow over several days without evidence of tolerance. nih.govnih.govresearchgate.net Studies have demonstrated this attenuating effect of xanomeline on cocaine choice in both male and female rats, suggesting the mechanism is not sex-specific. biorxiv.org While xanomeline effectively reduced cocaine choice, some studies noted that the suppression could be overcome at high cocaine doses. nih.govnih.gov

Interactive Table: Effect of Repeated Xanomeline Treatment on Cocaine Choice in Rats

Xanomeline Dose (mg/kg/day)Effect on Cocaine ChoiceKey Finding
1.8 - 10Dose-dependent rightward shift in the cocaine dose-effect curve. nih.govnih.govresearchgate.netUp to a 5.6-fold increase in the A50 value (cocaine dose required for 50% choice). nih.govnih.gov
5.6Significant reduction in the percentage of cocaine choice. biorxiv.orgAttenuated the relative reinforcing strength of cocaine. biorxiv.org
10Significant reduction in the percentage of cocaine choice. biorxiv.orgConsistent with a reduction in cocaine's reinforcing efficacy. biorxiv.org

The ability of xanomeline to alter cocaine self-administration is believed to stem from its modulation of the brain's dopamine system through cholinergic pathways. nih.gov There is a known interaction between the cholinergic and dopaminergic systems, where muscarinic receptor activation can influence dopaminergic neurotransmission. nih.gov Dysregulation of dopamine is central to the pathophysiology of substance use disorders. nih.gov

Xanomeline, as an M1/M4-preferring agonist, is thought to exert its effects by inhibiting the activity of dopaminergic cells in the ventral tegmental area (VTA). oup.comoup.com This action is mediated by its agonism at muscarinic receptors. oup.comoup.com Studies suggest that the antipsychotic-like effects of xanomeline, which are relevant to its impact on dopamine-driven behaviors, are primarily mediated through M4 receptors located on D1 receptor-expressing neurons. nih.gov This interaction highlights that M1 and M4 receptors play a crucial role in modulating central dopaminergic systems, which in turn affects behaviors associated with drug reinforcement. nih.govresearchgate.net

Studies on Xanomeline Derivatives (e.g., EUK1001)

To address the side effects that limited the clinical utility of xanomeline, derivatives have been developed, such as EUK1001 (3-[3-(3-florophenyl-2-propyn-1-ylthio)-1,2,5-thiadiazol-4-yl]-1,2,5,6-tetrahydro-1-methylpyridine Oxalate). spandidos-publications.comresearchgate.netnih.gov Preclinical studies have shown that EUK1001 possesses a higher affinity for M1 muscarinic acetylcholine receptors (mAChRs) compared to its parent compound, xanomeline. spandidos-publications.comresearchgate.netresearchgate.net

In addition to improved receptor affinity, EUK1001 has demonstrated significantly less toxicity. spandidos-publications.comresearchgate.netresearchgate.net Acute toxicity studies in mice revealed a higher median lethal dose (LD50) for EUK1001 compared to xanomeline, indicating a better safety profile. researchgate.net This reduced toxicity suggests that derivatives like EUK1001 may offer a wider therapeutic window. researchgate.netnih.gov

Interactive Table: Comparative Acute Toxicity of Xanomeline and EUK1001 in Mice

CompoundAdministration RouteLD50 (mg/kg)Source
Xanomelinep.o. (oral)100 researchgate.net
Xanomelinei.p. (intraperitoneal)75 researchgate.net
EUK1001 p.o. (oral) 307.27 researchgate.net
EUK1001 i.p. (intraperitoneal) 91.09 researchgate.net

The therapeutic potential of the xanomeline derivative EUK1001 has been investigated in transgenic mouse models of Alzheimer's disease (AD). spandidos-publications.com These animal models are genetically engineered to mimic aspects of AD pathology, such as the overproduction of amyloid-beta (Aβ) peptides. nih.govnih.gov

In a triple transgenic mouse model of AD (3xTg-AD), treatment with EUK1001 was found to decrease cognitive deficits in spatial and recognition memory tasks. spandidos-publications.com This behavioral improvement was associated with a reduction in the levels of the pathogenic Aβ42 peptide in both the cortex and hippocampus. spandidos-publications.com Furthermore, in vitro studies showed that EUK1001, like xanomeline, could increase the production of soluble amyloid precursor protein alpha (sAPPα), suggesting it may promote a non-amyloidogenic processing pathway for the amyloid precursor protein (APP). spandidos-publications.com EUK1001 has also been shown to attenuate brain degeneration and suppress tau hyperphosphorylation in presenilin-deficient mouse models, further supporting its potential as a therapeutic agent for AD. spandidos-publications.comresearchgate.net

Effects on Beta-Amyloid Production and Tau Phosphorylation

Preclinical research indicates that xanomeline, through its activity as a muscarinic agonist, may influence two of the primary pathological hallmarks of Alzheimer's disease: the production of beta-amyloid (Aβ) peptides and the hyperphosphorylation of tau protein. benthamscience.comresearchgate.net The mechanism is believed to be linked to the activation of the M1 muscarinic acetylcholine receptor (M1 mAChR), which can modulate the enzymatic processing of the amyloid precursor protein (APP) and the activity of kinases involved in tau phosphorylation. benthamscience.comportlandpress.com

Studies in cellular models have demonstrated that xanomeline promotes the non-amyloidogenic processing pathway of APP. nih.govnih.gov In Chinese hamster ovary cells engineered to express human M1 receptors (CHO-m1) and a familial Alzheimer's disease mutant form of APP, xanomeline was shown to stimulate the release of soluble APP (sAPPα), a neuroprotective fragment. nih.govnih.gov This shift towards the non-amyloidogenic pathway is accompanied by a significant reduction in the secretion of pathogenic Aβ peptides. nih.gov One study found that xanomeline reduced the secretion of Aβ by 46% in this cell model. nih.gov The effect was substantially more potent than that of the non-selective muscarinic agonist, carbachol. nih.gov

Table 1: Effect of Xanomeline on APP Processing in a Preclinical Model

Cell ModelBiomarkerEffect ObservedReference
CHO-m1 cells with human βAPPSoluble APP (sAPPα)Increased release nih.govnih.gov
CHO-m1 cells with human βAPPBeta-amyloid (Aβ)46% reduction in secretion nih.gov

In addition to its effects on amyloid processing, xanomeline has been shown to modulate tau phosphorylation in animal models. nih.gov The M1 receptor can influence the activity of key kinases, such as glycogen (B147801) synthase kinase-3β (GSK-3β), which are implicated in the hyperphosphorylation of tau. benthamscience.comnih.gov In a study using presenilin 1/presenilin 2 conditional double knockout (PS cDKO) mice, which exhibit elevated brain tau phosphorylation, chronic administration of xanomeline effectively suppressed this increase. nih.gov

Table 2: Effect of Xanomeline on Tau Phosphorylation in a Preclinical Model

Animal ModelFindingEffect ObservedReference
Presenilin 1/2 conditional double knockout (PS cDKO) miceBrain Tau PhosphorylationSuppressed the elevation nih.gov

These preclinical findings suggest that by activating M1 receptors, xanomeline can simultaneously intervene in both amyloid and tau pathological cascades.

Clinical Research and Therapeutic Implications

Historical Clinical Development and Challenges

The initial therapeutic target for xanomeline (B1663083) was Alzheimer's disease (AD), based on the cholinergic hypothesis of the disease, which links cognitive decline to a deficit in the neurotransmitter acetylcholine (B1216132). Xanomeline, as a muscarinic receptor agonist, was developed to address this deficit directly.

In the 1990s, xanomeline underwent significant clinical evaluation for the treatment of probable Alzheimer's disease. nih.gov A major study was a 6-month, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 17 centers across the United States and Canada. nih.govwustl.edu This trial enrolled 343 patients with mild to moderate AD. nih.govdovepress.com The study was designed to assess the efficacy and safety of xanomeline in improving cognitive function and behavioral symptoms associated with the disease. nih.gov

The early clinical trials for Alzheimer's disease reported statistically significant, dose-dependent improvements in cognitive and behavioral measures for patients treated with xanomeline compared to placebo. nih.govdovepress.com In a large-scale trial, the highest dose of xanomeline resulted in notable improvements on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change (CIBIC+). nih.govnih.gov

Beyond general cognition, the treatment showed beneficial effects on behavioral disturbances. nih.govbioworld.com A dose-dependent reduction was observed in symptoms such as hallucinations, delusions, suspiciousness, agitation, and vocal outbursts. nih.govwustl.edunih.gov These findings provided the first large-scale clinical evidence that a direct-acting muscarinic agonist could improve both cognitive and noncognitive symptoms in patients with Alzheimer's disease. nih.govwustl.edu

Early Alzheimer's Disease Trial: Key Cognitive and Behavioral Findings

Outcome Measure Finding Significance (High Dose vs. Placebo)
ADAS-Cog Significant treatment effect p ≤ .05
CIBIC+ Significant treatment effect p ≤ .02
Behavioral Symptoms Dose-dependent reductions in vocal outbursts, suspiciousness, delusions, agitation, and hallucinations. p ≤ .002

Data sourced from a 6-month, placebo-controlled trial in patients with mild to moderate Alzheimer's disease. nih.gov

Despite the promising efficacy results, the clinical development of xanomeline for Alzheimer's disease was ultimately halted due to significant tolerability issues. dovepress.comtaylorandfrancis.com The primary limitation was the high incidence of adverse events related to the stimulation of peripheral muscarinic receptors. nih.govbioworld.com These side effects were predominantly gastrointestinal in nature. nih.govbioworld.com In the high-dose group of the pivotal AD trial, the discontinuation rate due to adverse events was over 50%. nih.govnih.gov Furthermore, syncope, defined as a loss of consciousness and muscle tone, was reported in a significant percentage of patients in the high-dose arm, posing a serious safety concern. nih.govwustl.edu These intolerable peripheral cholinergic side effects made long-term treatment impractical and led to the discontinuation of its development for this indication. dovepress.comnih.govpatsnap.com

Early Clinical Trials for Alzheimer's Disease

Current Clinical Development and Combination Therapies

The therapeutic potential of xanomeline was revisited through an innovative approach designed to mitigate the side effects that had previously stalled its development. This led to its investigation in a new therapeutic area: schizophrenia.

A new formulation combining xanomeline with trospium (B1681596) chloride, known as KarXT, has been developed and studied for the treatment of schizophrenia. psychopharmacologyinstitute.comnih.gov This combination product, which received FDA approval under the brand name Cobenfy in September 2024, represents a new class of antipsychotic medication that does not primarily rely on the dopamine (B1211576) D2 receptor blockade mechanism of all previously approved antipsychotics. psychopharmacologyinstitute.compsychnews.org

Clinical trials, including the phase 3 EMERGENT-2 and EMERGENT-3 studies, have demonstrated the efficacy of KarXT in adults with schizophrenia. nih.govhmpgloballearningnetwork.com In the EMERGENT-2 trial, KarXT met its primary endpoint by showing a statistically significant and clinically meaningful reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo at week 5. nih.gov Significant improvements were also noted for both positive and negative symptoms of schizophrenia. nih.govuth.edu Furthermore, pooled data from two phase 3 trials showed that for patients with baseline cognitive impairments, the xanomeline-trospium combination led to significant improvements in cognition, an effect that was independent of improvements in psychosis symptoms. psychnews.orgnih.govpsychiatryonline.org

Phase 3 Schizophrenia Trial (EMERGENT-2): Primary Efficacy Results

Outcome Measure KarXT Change from Baseline Placebo Change from Baseline Least Squares Mean Difference Significance (p-value)
PANSS Total Score -21.2 points -11.6 points -9.6 <0.0001

Data sourced from the 5-week, randomized, double-blind, placebo-controlled EMERGENT-2 trial. nih.gov

The rationale for combining xanomeline with trospium chloride is to selectively block the peripheral effects of xanomeline while preserving its therapeutic action within the central nervous system (CNS). nih.govpatsnap.com Xanomeline's efficacy is derived from its activity at M1 and M4 muscarinic receptors in the brain. uth.edudroracle.ai However, its activation of muscarinic receptors throughout the body leads to the undesirable cholinergic side effects. patsnap.com

Trospium chloride is a muscarinic antagonist that, due to its chemical properties, does not readily cross the blood-brain barrier. taylorandfrancis.comtandfonline.com By co-administering it with xanomeline, trospium acts on peripheral muscarinic receptors, counteracting the side effects like gastrointestinal distress and excessive salivation, without interfering with xanomeline's therapeutic effects on the brain. patsnap.comuth.edudroracle.ai This combination effectively uncouples the central benefits from the peripheral side effects, significantly improving the drug's tolerability and making it a viable long-term treatment option. nih.govpatsnap.com

Advanced Research Methodologies and Future Directions

Computational Modeling and Ligand Design

Computational modeling has become an indispensable tool in understanding the molecular interactions of xanomeline (B1663083) with its target receptors. Molecular dynamics simulations have provided critical insights into its binding mechanisms. For instance, simulations have shown that xanomeline can spontaneously bind to the allosteric site of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a property it shares with prototypical positive allosteric modulators (PAMs) like LY2033298. researchgate.net This dual interaction at both the orthosteric (primary) and allosteric (secondary) binding sites helps to explain its complex and potent activity. researchgate.net

These computational insights have spurred the design and synthesis of novel bitopic ligands. Researchers have created hybrid compounds by merging the pharmacophoric elements of xanomeline with those of M1-selective allosteric modulators, such as 77-LH-28-1. mdpi.comresearchgate.net These new molecules, which connect the two distinct pharmacophores with alkylene chains of varying lengths, are designed to interact simultaneously with both the orthosteric and allosteric sites. mdpi.comresearchgate.net This approach aims to fine-tune receptor activation and selectivity, potentially leading to compounds with more desirable therapeutic profiles. nih.gov The synthesis of these novel ligands, such as the 12-Cn and 13-Cn series, represents a rational, structure-based approach to drug design, moving beyond traditional screening methods. mdpi.comresearchgate.net

Advanced Imaging Techniques (e.g., Pharmacological fMRI)

Advanced neuroimaging techniques, particularly pharmacological magnetic resonance imaging (phMRI), have been instrumental in mapping the brain-wide effects of xanomeline. Studies in rodents using phMRI have demonstrated that acute administration of xanomeline produces robust and widespread increases in the blood-oxygen-level-dependent (BOLD) signal in various brain regions. nih.govnih.govresearchgate.net These areas include the neocortex, thalamus, hippocampus, and nucleus accumbens, indicating broad functional activation. nih.govbiorxiv.org

Resting-state fMRI (rsfMRI) has further revealed that xanomeline significantly modulates functional connectivity. It has been shown to decrease connectivity across the neocortex and striatum while focally increasing it within the nucleus accumbens and basal forebrain. nih.govnih.gov Notably, xanomeline can attenuate the phMRI signal changes induced by NMDA receptor antagonists like phencyclidine (PCP) and ketamine, which are used to model certain aspects of psychosis. nih.govbiorxiv.orgresearchgate.net This modulatory effect on aberrant brain activity provides a potential translatable biomarker for assessing the central activity of muscarinic agents in clinical studies. nih.govbiorxiv.org

Brain RegionEffect of Xanomeline on BOLD SignalEffect of Xanomeline on Functional Connectivity
Neocortex (Cingulate, Prefrontal, etc.) Increase nih.govDecrease nih.govnih.gov
Thalamus Increase nih.govModulated nih.gov
Hippocampus Increase nih.govModulated nih.gov
Striatum (Caudate Putamen) Increase nih.govDecrease nih.govnih.gov
Nucleus Accumbens Increase nih.govIncrease nih.govnih.gov
Basal Forebrain Not specifiedIncrease nih.govnih.gov

Molecular and Genetic Approaches to Receptor Modulation

The functional selectivity of xanomeline has been dissected using molecular and genetic techniques. Studies employing Chinese hamster ovary (CHO) cells stably expressing specific human muscarinic receptor subtypes (e.g., M1, M2) have been crucial. nih.govnih.gov These cellular models allow for the precise characterization of xanomeline's interaction with individual receptors without the confounding variables of a complex biological system.

Through these approaches, it was discovered that xanomeline's binding kinetics differ between receptor subtypes. For example, the formation of its "wash-resistant" binding state is markedly slower at M2 receptors compared to M1 receptors. nih.gov Furthermore, experiments using non-functional receptor mutants have helped to distinguish between binding and functional effects. These studies indicated that blocking the orthosteric site or using a non-functional M1 receptor mutant could reverse the long-term functional effects of xanomeline, but not its persistent binding at an allosteric site. nih.govplos.org This demonstrates that xanomeline's sustained effects are contingent on a functional orthosteric site and that it interacts with multiple sites on the receptor. nih.govnih.gov

Development of More Selective Muscarinic Agonists

The clinical experience with xanomeline, where therapeutic promise was hampered by side effects from peripheral muscarinic activation, highlighted the critical need for more selective agonists. youtube.comnih.gov Xanomeline itself is considered a subtype-selective M1/M4 agonist, but it still possesses significant affinity for other muscarinic subtypes (M2, M3, and M5), which contributes to its adverse effect profile. nih.govnih.govnih.gov

Future drug development focuses on enhancing receptor selectivity and leveraging the concept of "functional bias." tocris.comrndsystems.com Xanomeline is described as a functionally biased agonist, meaning it preferentially activates certain downstream signaling pathways over others at the same receptor. tocris.comrndsystems.com It displays higher efficacy at M4 and M1 receptors compared to M2, M3, and M5 receptors. rndsystems.com This functional selectivity, rather than just binding affinity, is a key determinant of a compound's ultimate biological effect. Research is now aimed at designing new molecules that are not only selective for M1 and/or M4 receptors but are also biased towards the specific signaling cascades that mediate therapeutic effects, while avoiding those that cause adverse reactions. tocris.com

Receptor SubtypeXanomeline Binding Affinity (pKi)Xanomeline Functional Activity (EC50)Xanomeline Efficacy
M1 High (7.7) rndsystems.com30.9 nM rndsystems.comFull Agonist (Reversible & Wash-Resistant) rndsystems.com
M2 High (7.2) rndsystems.com1700 nM rndsystems.comPartial Agonist (Delayed, Wash-Resistant) rndsystems.com
M3 High (6.7) rndsystems.com8500 nM rndsystems.comVery Weak rndsystems.com
M4 High (7.5) rndsystems.com14.1 nM rndsystems.comFull Agonist (Delayed, Wash-Resistant) rndsystems.com
M5 High (7.0) rndsystems.com1800 nM rndsystems.comWeak rndsystems.com

A major breakthrough in overcoming the limitations of xanomeline was the strategy of co-formulating it with a peripherally restricted muscarinic antagonist. youtube.comresearchgate.net The development of a combination product with trospium (B1681596) chloride, an antagonist that does not readily cross the blood-brain barrier, allows xanomeline to exert its therapeutic effects on M1 and M4 receptors in the central nervous system while its activation of peripheral muscarinic receptors is blocked by trospium. youtube.com This innovative approach significantly reduces the dose-limiting cholinergic side effects, such as nausea, vomiting, and excessive salivation, thereby improving the drug's tolerability and allowing for a more effective therapeutic window. youtube.comnih.gov This strategy represents a paradigm shift, demonstrating that the therapeutic utility of a centrally acting agonist can be unlocked by selectively mitigating its peripheral actions.

Investigation of Long-Term Pharmacological Effects and Receptor Regulation

A unique characteristic of xanomeline is its long-lasting pharmacological effects, stemming from its unusual binding properties. nih.govnih.gov Research has shown that even brief exposure of M1 receptors to xanomeline, followed by extensive washing to remove the free drug, results in persistent receptor activation and long-term changes in receptor function. nih.govnih.govumn.edu This "wash-resistant" binding is a key area of investigation. nih.govnih.gov

Studies on CHO cells expressing the M1 receptor revealed that prolonged incubation with xanomeline leads to a marked decrease in the maximal binding of radioligands and an attenuation of the receptor's signaling response (e.g., phosphoinositide hydrolysis). nih.govnih.gov These long-term effects are primarily attributed to receptor down-regulation rather than internalization. nih.govplos.orgnih.gov The development of these persistent effects appears to be time-dependent, paralleling the gradual return of receptor activity to baseline levels after the initial, potent activation by the bound xanomeline. nih.govnih.gov Understanding these mechanisms of receptor regulation is crucial for predicting the consequences of chronic treatment and optimizing long-term therapeutic strategies.

Receptor Down-Regulation and Internalization

Xanomeline exhibits a unique and complex interaction with muscarinic acetylcholine receptors, particularly the M1 subtype, which leads to distinct patterns of receptor regulation. Unlike conventional agonists, xanomeline demonstrates a mode of binding that is not only reversible at the primary orthosteric site but also persistent at a secondary, allosteric binding domain on the M1 receptor. oup.com This "wash-resistant" binding results in prolonged receptor activation even after the compound has been cleared from the medium. oup.com

Research using Chinese hamster ovary (CHO) cells expressing M1 receptors has shown that even a very brief, one-minute exposure to xanomeline can lead to wash-resistant inhibition of [3H]N-methylscopolamine (NMS) binding and persistent receptor activation. oup.com When these pre-treated and washed cells are incubated for 24 hours, a significant change occurs: the binding profile transforms, revealing a new, very high-potency binding component. oup.com This long-term effect is primarily characterized by a reduction in the maximum number of available binding sites ([3H]NMS Bmax) without altering the binding affinity. oup.com These findings strongly imply that sustained activation by xanomeline, even from brief exposure, can trigger delayed receptor desensitization, which may be accompanied by the physical removal of receptors from the cell surface through internalization or their subsequent degradation, a process known as down-regulation. oup.com

Table 1: Effects of Xanomeline on M1 Receptor Binding and Regulation

Experimental ConditionKey FindingImplicationReference
Brief (1 min) exposure to Xanomeline followed by washoutConcentration-dependent, wash-resistant inhibition of [3H]NMS binding and persistent receptor activation.Xanomeline establishes a durable complex with the M1 receptor rapidly. oup.com
Incubation for 24h post-washoutEmergence of a new, very high-potency binding component.Time-dependent transformation of the receptor-ligand complex. oup.com
Long-term effect analysisReduction in the maximal binding of [3H]NMS (Bmax) with no change in affinity (Kd).Suggests receptor internalization or down-regulation rather than competitive binding. oup.com
Functional consequence of long-term exposureReversal of persistent receptor activation.Indicates a state of delayed receptor desensitization. oup.com

Exploration of Xanomeline's Role in Neuroinflammation and Neurogenesis

Beyond its primary role as a muscarinic agonist, xanomeline has demonstrated significant effects on neuroinflammation and neurogenesis, which are critical processes in the pathophysiology of various neuropsychiatric and neurodegenerative disorders. Activation of M1 receptors by xanomeline is believed to contribute to neuroprotection. nih.govfrontiersin.org

Studies have revealed that xanomeline possesses potent anti-inflammatory properties. In preclinical models of sepsis and endotoxemia, xanomeline reduces levels of pro-inflammatory cytokines in the serum, mitigates sickness behavior, and improves survival rates. nih.govpsychiatrictimes.com These anti-inflammatory effects are mediated through the activation of brain muscarinic acetylcholine receptors and require intact signaling through the vagus nerve, a key component of the "inflammatory reflex" that connects the central nervous system to the immune system. nih.govpsychiatrictimes.com This suggests that xanomeline can modulate peripheral immune responses through a centrally-mediated neural pathway. The anti-inflammatory efficacy of xanomeline can be long-lasting and is associated with changes in the proportions of splenic lymphocytes and dendritic cells. psychiatrictimes.com

In the context of neurogenesis and neuroprotection, research indicates that activation of postsynaptic M1 receptors on GABA interneurons can decrease neurotoxic levels of glutamate. nih.gov This mechanism may contribute to improved neuroplasticity and neurogenesis. nih.gov Furthermore, in studies involving oxygen-glucose deprivation (OGD), a model for ischemic injury, xanomeline protected cortical neuronal cells from injury and apoptosis. frontiersin.org It achieved this by inhibiting the excessive production of reactive oxygen species (ROS) and preventing the reduction of key protective proteins like heme oxygenase-1 (HO-1), Sirtuin-1, and Bcl-2. frontiersin.org These findings highlight a potential therapeutic role for xanomeline in conditions characterized by neuronal damage and inflammation.

Further Characterization of Cholinergic System Interactions (e.g., Dopaminergic, Glutamatergic)

The therapeutic effects of xanomeline are not solely due to its direct action on cholinergic receptors but also stem from the intricate interplay between the cholinergic system and other major neurotransmitter systems, particularly the dopaminergic and glutamatergic systems. wikipedia.org

Dopaminergic System Interactions: Xanomeline has a well-documented antipsychotic-like profile in various preclinical models, which is attributed to its modulation of dopamine (B1211576) pathways despite having no direct affinity for dopamine receptors. researchgate.netpsychiatryonline.org The M4 receptor subtype, which is highly expressed in the striatum, is a key negative regulator of dopamine release. taylorandfrancis.com By acting as an agonist at these presynaptic M4 autoreceptors, xanomeline can inhibit acetylcholine release, which in turn reduces dopamine release in critical brain regions like the nucleus accumbens and ventral striatum. nih.gov This action is believed to underlie its efficacy against the positive symptoms of schizophrenia. nih.gov Intriguing preclinical studies have shown that xanomeline can selectively inhibit the firing of mesolimbic dopamine neurons (projecting to limbic areas) relative to nigrostriatal dopamine neurons (projecting to the striatum), suggesting a potential for antipsychotic effects with a lower risk of extrapyramidal side effects. nih.govnih.gov

Glutamatergic System Interactions: There is substantial evidence that xanomeline's benefits, especially for cognitive symptoms, are mediated through its interaction with the glutamatergic system. Activation of postsynaptic M1 receptors, which are abundant in the cortex and hippocampus, can potentiate N-methyl-D-aspartate (NMDA) receptor currents, a crucial mechanism for synaptic plasticity and cognitive function. nih.govoup.com Preclinical studies have repeatedly shown that xanomeline can reverse the behavioral and neurophysiological abnormalities induced by NMDA receptor antagonists like MK-801, phencyclidine (PCP), and ketamine, which are used to model symptoms of schizophrenia. oup.comnih.goviu.edubiorxiv.org For instance, xanomeline attenuates the cortico-limbic hyper-connectivity induced by PCP and reverses the increases in high-frequency brainwave activity (gamma power) caused by ketamine. nih.goviu.edu This modulation of glutamatergic circuits is a key component of its mechanism of action. wikipedia.org

Pharmacogenomics and Personalized Medicine Approaches

The principles of pharmacogenomics—the study of how genes affect a person's response to drugs—are highly relevant to xanomeline, offering a pathway toward personalized medicine. frontiersin.org The goal of personalized medicine is to tailor drug selection and dosage based on an individual's genetic makeup to optimize efficacy and minimize adverse effects. nih.govwikipedia.orgguidetopharmacology.org

For xanomeline, a significant area of pharmacogenomic interest lies in its metabolism. The compound is extensively metabolized by several cytochrome P450 (CYP) enzymes, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19, as well as by flavin-containing monooxygenase enzymes (FMOs). drugbank.com The genes encoding these enzymes are known to have common variations (polymorphisms) that can lead to significant inter-individual differences in enzyme activity. For example, variations in the CYP2D6 gene can classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers. Such genetic differences could theoretically lead to variations in xanomeline plasma concentrations, affecting both its therapeutic efficacy and its potential for side effects.

While specific clinical trials focusing on xanomeline pharmacogenomics are not yet widely published, the established metabolic pathways provide a clear rationale for future investigation. Genetic testing for variations in key metabolizing enzymes could help predict an individual's response to xanomeline, allowing for more personalized treatment strategies. psychiatrictimes.com On a clinical level, a personalized approach is already implicitly used; for instance, the dose of the xanomeline-trospium combination can be adjusted based on an individual's tolerance and the tracking of cholinergic versus anticholinergic side effects, representing a practical application of personalized treatment. frontiersin.org

Translational Research from Preclinical Findings to Clinical Application

The development of xanomeline is a notable example of translational research, where findings from preclinical laboratory studies are successfully translated into clinical applications for patients. The journey began with preclinical research that identified xanomeline as an M1/M4-preferring muscarinic agonist. nih.govnih.gov Animal studies demonstrated its potential to modulate dopaminergic and glutamatergic systems, predicting an antipsychotic-like profile without the liability of direct dopamine receptor blockade. psychiatryonline.org

These promising preclinical data led to early clinical trials in patients with Alzheimer's disease. A large, six-month, placebo-controlled study in 343 patients found that xanomeline significantly improved cognitive function and, unexpectedly, also reduced psychotic symptoms like hallucinations and delusions. alzra.orgpsychiatryonline.org However, its development was halted due to significant peripheral cholinergic side effects. nih.gov

The translational challenge then became how to harness the central nervous system benefits while mitigating the peripheral side effects. This led to the innovative approach of combining xanomeline with trospium chloride, a peripherally restricted muscarinic antagonist. nih.gov This combination, known as KarXT, was designed to block xanomeline's effects outside the brain. Subsequent Phase 2 and Phase 3 clinical trials in patients with schizophrenia demonstrated that this combination was highly effective in reducing both positive and negative symptoms and was significantly better tolerated. nih.govmdpi.com This successful translation from a preclinical hypothesis to a clinically effective and tolerable medication led to its approval for the treatment of schizophrenia in adults, marking a significant advancement in the field. alzra.orgfrontiersin.org The journey of xanomeline from bench to bedside underscores the value of translational research in developing novel therapeutic strategies for complex neuropsychiatric disorders.

Q & A

Basic: What is the receptor selectivity profile of xanomeline oxalate, and how are its EC50 values determined experimentally?

This compound exhibits subtype-specific agonism at muscarinic acetylcholine receptors (mAChRs), with EC50 values of 0.3, 92.5, 5, 52, and 42 nM for M1, M2, M3, M4, and M5 receptors, respectively . These values are typically determined using in vitro calcium signaling assays in transfected cell lines (e.g., Chinese Hamster Ovary [CHO] cells expressing human mAChR subtypes). Intracellular calcium release is measured via fluorometric dyes (e.g., Fura-2) or genetically encoded calcium indicators, with dose-response curves generated to calculate EC50 values. Receptor specificity is confirmed by comparing responses across subtypes and using selective antagonists (e.g., atropine for orthosteric site validation) .

Advanced: How can researchers design experiments to investigate the long-term, wash-resistant effects of this compound on M1 receptor function?

The persistent binding of xanomeline to M1 receptors, even after removal of free drug, can be studied using radioligand binding assays with [³H]N-methylscopolamine ([³H]NMS). Key steps include:

  • Pretreatment protocols : Incubate M1-CHO cells with xanomeline (e.g., 300 nM for 1 hour), followed by extensive washing to remove unbound drug .
  • Saturation binding : Quantify changes in [³H]NMS binding affinity (Kd) and maximal receptor density (Bmax) after 23–24 hours post-wash. Xanomeline pretreatment reduces Bmax by ~50%, indicating irreversible receptor occupancy .
  • Functional assays : Measure phosphoinositide (PI) hydrolysis or cAMP modulation post-wash to assess receptor desensitization. Xanomeline’s wash-resistant effects correlate with reduced agonist efficacy (e.g., carbachol-induced PI hydrolysis) .
  • Mechanistic probes : Use allosteric modulators (e.g., LY2033298) to distinguish orthosteric vs. allosteric binding contributions .

Basic: What methodological approaches are used to evaluate this compound’s therapeutic potential in neurological disorders like Alzheimer’s disease?

Preclinical studies often employ:

  • In vivo behavioral models : Cognitive deficits in rodents (e.g., Morris water maze) or non-human primates treated with scopolamine to mimic cholinergic dysfunction. Xanomeline reverses deficits by enhancing cortical acetylcholine signaling .
  • Electroencephalography (EEG) : Quantify changes in delta/theta power in awake animals. Xanomeline restores qEEG profiles disrupted by anticholinergics .
  • Biochemical assays : Measure phosphoinositide hydrolysis in brain tissue to confirm mAChR activation .

Advanced: How does this compound’s dual orthosteric/allosteric binding mechanism influence its pharmacological profile?

Xanomeline binds both the orthosteric acetylcholine site and an allosteric pocket, as shown by:

  • FRET-based conformational assays : Fluorescence resonance energy transfer (FRET) sensors in M4 receptors reveal distinct structural changes compared to orthosteric agonists like iperoxo .
  • Competition experiments : Co-application with allosteric modulators (e.g., LY2033298) collapses xanomeline’s dose-response curve at M2/M4 receptors, suggesting competition for allosteric sites .
  • Wash-resistant binding : Persistent receptor activation post-wash implies slow dissociation kinetics, potentially due to allosteric stabilization .

Basic: What are the critical storage and handling conditions for this compound in experimental settings?

  • Storage : Store at -20°C in powder form for up to 3 years. Solutions in DMSO (10 mM) are stable for 6 months at -20°C .
  • Solubility : Soluble in water (10 mg/mL with gentle warming) and DMSO. Avoid repeated freeze-thaw cycles .

Advanced: How can researchers resolve contradictions in subtype selectivity data for this compound across studies?

Discrepancies in reported selectivity (e.g., M1/M4 vs. pan-mAChR activity) arise from:

  • Assay variability : Functional assays (e.g., calcium release vs. PI hydrolysis) may prioritize different signaling pathways. Use biased signaling assays to quantify ligand efficacy across pathways (e.g., Gq vs. Gi/o coupling) .
  • Receptor reserve : Cell lines with high receptor expression (e.g., M1-CHO) amplify responses, masking lower-potency effects. Titrate receptor density using inducible expression systems .
  • Wash-resistant effects : Prolonged incubation (24 hours) enhances M1/M4 selectivity due to irreversible binding .

Basic: What controls are essential when testing this compound in mAChR-related experiments?

  • Negative controls : Include cells transfected with empty vectors or treated with mAChR antagonists (e.g., atropine).
  • Positive controls : Use standard agonists (e.g., carbachol) to validate receptor functionality .
  • Solvent controls : Account for DMSO effects at concentrations ≥0.1% .

Advanced: How can functional desensitization of mAChRs by this compound be quantified in vitro?

  • Pretreatment protocols : Expose cells to xanomeline (1–10 µM) for 1–24 hours, wash, and stimulate with orthosteric agonists (e.g., carbachol).
  • IP accumulation assays : Measure inositol phosphate (IP) levels via radioimmunoassay or ELISA. Xanomeline pretreatment reduces maximal IP production by ~40%, indicating receptor desensitization .
  • Receptor trafficking : Use confocal microscopy with fluorescent-tagged receptors to quantify internalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanomeline oxalate
Reactant of Route 2
Xanomeline oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.